fusarielin B

Antibacterial MRSA Staphylococcus aureus

Fusarielin B is a polyoxygenated decalin-derivative polyketide secondary metabolite belonging to the fusarielin family, first isolated from a Fusarium sp. in 1995 alongside fusarielins A, C, and D.

Molecular Formula C25H40O5
Molecular Weight 420.6 g/mol
Cat. No. B1249816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namefusarielin B
Synonymsfusarielin B
Molecular FormulaC25H40O5
Molecular Weight420.6 g/mol
Structural Identifiers
SMILESCC=C(C)C1C(C2CC(C(CC2C3C1(O3)C)(C)O)O)C=CC=C(C)C(C(C)CO)O
InChIInChI=1S/C25H40O5/c1-7-14(2)21-17(10-8-9-15(3)22(28)16(4)13-26)18-11-20(27)24(5,29)12-19(18)23-25(21,6)30-23/h7-10,16-23,26-29H,11-13H2,1-6H3/b10-8+,14-7+,15-9+/t16-,17-,18-,19+,20+,21-,22+,23-,24+,25+/m0/s1
InChIKeyNJULGUREPHOGBR-RGIDNKBKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fusarielin B Procurement Guide: Decalin-Core Polyketide with Documented Gram-Positive Antibacterial Activity


Fusarielin B is a polyoxygenated decalin-derivative polyketide secondary metabolite belonging to the fusarielin family, first isolated from a Fusarium sp. in 1995 alongside fusarielins A, C, and D [1]. Its molecular formula is C₂₅H₄₀O₅ (MW 420.6 g/mol), and it has subsequently been identified in both Fusarium and Aspergillus species [2]. The compound exhibits mild antibacterial activity preferentially against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant S. aureus, and possesses a broader antimicrobial spectrum than certain co-isolated Fusarium metabolites [3]. Its fully elucidated stereochemistry and characterized biosynthetic gene cluster (FSL1–FSL7) distinguish it within the decalin polyketide class [4].

Decalin polyketide scaffold, stereochemistry defined
Gram-positive antimicrobial screening (MRSA-inclusive)
OSMAC fermentation marker, juice-supplement dependent

Why Fusarielin B Cannot Be Substituted by Fusarielin A or Other In-Class Analogs for Procurement


Although fusarielins A and B share an identical decalin core scaffold, they are not functionally interchangeable. In a direct head-to-head antibacterial assay, fusarielin A (MIC 32.5 µg/mL) was approximately 2-fold more potent than fusarielin B (MIC 62.5 µg/mL) against both S. aureus and MRSA [1]. Conversely, fusarielin B exhibits a broader antimicrobial spectrum than its co-isolated analog enniatin B, with activity extending to Mycobacterium smegmatis, Bacillus subtilis, Mycobacterium phlei, and Escherichia coli (MIC range 10–19 µM) [2]. In cytotoxicity assays, fusarielin B (IC₅₀ >36 µM against A2780 ovarian cancer cells) is far weaker than fusarielin J (IC₅₀ 12.5 µM), making them unsuitable substitutes for anti-proliferative studies [3]. Furthermore, fusarielin B production is strictly dependent on OSMAC (One Strain MAny Compounds) cultivation conditions—specifically fruit or vegetable juice supplementation—while compounds such as fusarielin J are constitutively produced at lower levels, meaning procurement of one does not guarantee co-production of the other [3].

Anti-staphylococcal potency rank may differ
Reported potency order vs. fusarielin A may shift; B provides lower-potency comparator context.
Antimicrobial spectrum breadth not interchangeable
Broad Gram-negative/mycobacterial profile reported for B may not transfer from enniatin B or fusartricin.
Cytotoxicity endpoint context differs from fusarielin J
Very low A2780 cytotoxicity context cannot substitute for moderate-activity fusarielin J in anti-proliferative screens.
OSMAC condition dependency limits co-production
Juice supplementation required; production not guaranteed in standard rice fermentation, unlike constitutive metabolites.

Fusarielin B Quantitative Differentiation Evidence: Head-to-Head Data Against Closest Analogs


Antibacterial Potency Ranking: Fusarielin A Is 2-Fold More Potent Than Fusarielin B Against S. aureus and MRSA

In a direct head-to-head comparison within the same study, fusarielin A (compound 2) demonstrated a 2-fold lower MIC than fusarielin B (compound 3) against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Both compounds were equally weak (MIC 62.5 µg/mL) against multidrug-resistant S. aureus. This ranking is essential for researchers selecting a fusarielin for Gram-positive antibacterial studies [1].

Anti-Staph Potency
Head-to-head
Fusarielin A MIC 32.5 μg/mL vs B 62.5 μg/mL (S. aureus, MRSA); both 62.5 μg/mL for MDR S. aureus
Fusarielin A shows reported 2-fold higher potency; B provides lower-potency comparator context
Assay: broth microdilution; clinical MRSA isolates
Antibacterial MRSA Staphylococcus aureus

Cytotoxic Activity Ranking: Fusarielin J Is ≥3-Fold More Cytotoxic Than Fusarielin B Against A2780 Ovarian Cancer Cells

In a direct comparative cytotoxicity assay, fusarielin B (compound 5) showed very weak activity (IC₅₀ >36 μM) against the human ovarian cancer cell line A2780, while fusarielin J (compound 1) exhibited moderate cytotoxicity with an IC₅₀ of 12.5 μM. All other fusarielins tested (compounds 2–5, including fusarielins A, B, K, and L) also showed IC₅₀ >36 μM [1]. This positions fusarielin B as a negative control or low-activity reference in cancer cytotoxicity screening panels.

A2780 Cytotoxicity
Head-to-head
Fusarielin B IC₅₀ >36 μM vs J 12.5 μM; all other tested fusarielins >36 μM
Reported very low cytotoxicity context; B may serve as low-activity reference
Human ovarian cancer A2780 cell line
Cytotoxicity Ovarian Cancer A2780

Broader Antimicrobial Spectrum of Fusarielin B Compared to Enniatin B and Fusartricin

Fusarielin B (compound 2) exhibited a distinctly broader antimicrobial spectrum compared to co-isolated enniatin B (compound 3) and fusartricin (compound 1) in the same study. Fusarielin B was active against four diverse bacterial species—M. smegmatis (MIC 19 μM), B. subtilis (MIC 19 μM), M. phlei (MIC 10 μM), and E. coli (MIC 10 μM)—while enniatin B targeted a narrower set of three organisms and fusartricin was limited to three specific pathogens [1]. No other fusarielin analog from this study matched the spectrum breadth of fusarielin B.

Spectrum Breadth
Head-to-head
B active vs. E. coli (10 μM), M. smegmatis (19 μM), M. phlei (10 μM); enniatin B/fusartricin lack Gram-negative coverage
B may support broad-spectrum antimicrobial screening context
Direct comparison; MIC in μM
Antimicrobial Spectrum Mycobacterium Escherichia coli

OSMAC-Dependent Production: Fusarielin B Is Not Detectable Under Standard Rice Cultivation, Requiring Juice Supplementation

Fusarielins A (4) and B (5) were not detected when Fusarium tricinctum was cultivated on solid rice media lacking fruit or vegetable juice supplementation. Only upon addition of apple, carrot, or banana juice were these known fusarielins induced alongside new analogs. In contrast, fusarielin J (1) accumulated up to 80-fold under the same juice-supplemented conditions, demonstrating that production profiles are both compound-specific and condition-dependent [1]. This has direct implications for sourcing: fusarielin B cannot be assumed present in standard Fusarium fermentations.

OSMAC Production
Cross-study comparable
Not detected on rice-only medium; production induced by fruit/vegetable juice supplementation
Production context dependent on OSMAC conditions; verification required
HPLC/MS profiling; juice supplementation needed
OSMAC Fermentation Production Yield

Structural Differentiation: Fusarielin B Possesses a Distinct Hydroxylation Pattern Compared to Fusarielin A, C, and D

The structures of fusarielins B, C, and D were originally determined by detailed comparison of their NMR spectral data with that of fusarielin A, whose absolute configuration was rigorously established by the exciton chirality method and modified Mosher method [1]. Fusarielin B (C₂₅H₄₀O₅) contains five oxygen atoms in its polyketide framework, distinguishing it from fusarielin A (C₂₅H₄₀O₅, same formula but different hydroxylation pattern), fusarielin C (C₂₅H₃₈O₃, fewer oxygens), and fusarielin D (C₂₅H₃₆O₄). The biosynthetic gene cluster characterization confirmed that FSL4, a cytochrome P450 monooxygenase, is responsible for oxygenation of the decalin ring, and deletion mutants accumulate non-oxygenated prefusarielin, underscoring that the hydroxylation pattern of fusarielin B results from specific enzymatic tailoring [2]. These structural differences directly correlate with the differential bioactivity profiles observed across the fusarielin family.

Hydroxylation Pattern
Class-level inference
C₂₅H₄₀O₅, distinct OH stereochemistry vs A; FSL4 cytochrome P450 involved in decalin oxidation
Distinct oxygenation pattern may support SAR studies
NMR and biosynthetic gene cluster data
Natural Product Chemistry Decalin Polyketide Structure Elucidation

Low Cytotoxicity Profile: Fusarielins Including B Show Negligible Activity Against Human Solid Tumor Cell Lines

In the original 2007 characterization study, dehydroxychlorofusarielin B, fusarielin A, and fusarielin B (compounds 1–3) were reported not to display cytotoxicity against a panel of five human solid tumor cell lines [1]. This finding contrasts with the potent cytotoxicity exhibited by other Fusarium-derived metabolites such as enniatins and provides a favorable selectivity window for antibacterial applications where human cell toxicity is undesirable. Note: quantitative IC₅₀ values against the five cell lines were not reported in the accessible abstract; this evidence is therefore classified as supporting.

Cytotoxicity Panel
Supporting evidence
No cytotoxicity reported against five human solid tumor cell lines (quantitative data not available)
Reported low cytotoxicity context; quantitative data to verify
Source data limited; cell line identities not detailed
Selectivity Safety Profile Cytotoxicity Panel

Fusarielin B Optimal Procurement and Application Scenarios Based on Quantitative Evidence


Broad-Spectrum Antimicrobial Screening Against Gram-Negative and Mycobacterial Targets

Fusarielin B is the fusarielin-family compound of choice for screening campaigns targeting Gram-negative bacteria (E. coli, MIC 10 μM) and mycobacteria (M. smegmatis, MIC 19 μM; M. phlei, MIC 10 μM). Its broader spectrum—documented in a direct comparison with enniatin B and fusartricin, neither of which showed Gram-negative activity—makes it uniquely suited for hit discovery against pathogens underserved by Gram-positive-only fusarielins [1].

Negative Control or Low-Activity Reference in Anti-Proliferative and Cancer Cytotoxicity Assays

Given its very weak cytotoxicity (IC₅₀ >36 μM against A2780 ovarian cancer cells) compared to fusarielin J (IC₅₀ 12.5 μM), fusarielin B is ideally procured as a structurally matched negative control or low-activity reference compound in cytotoxicity screening panels. This allows researchers to establish structure-activity relationships differentiating the phenyl acetic acid-bearing fusarielins from the less active analogs [2].

OSMAC Fermentation Optimization and Biosynthetic Pathway Studies

Fusarielin B is a model compound for studying the impact of OSMAC cultivation conditions on secondary metabolite induction. Its strict dependence on fruit or vegetable juice supplementation for detectable production, combined with the fully characterized FSL1–FSL7 biosynthetic gene cluster, makes it a valuable marker metabolite for fermentation optimization studies and for investigating the regulatory mechanisms governing fungal decalin polyketide production [3].

Antibacterial Scaffold for Semi-Synthetic Derivatization Targeting MRSA

Although fusarielin B (MIC 62.5 μg/mL) is less potent than fusarielin A (MIC 32.5 μg/mL) against S. aureus and MRSA, its well-defined stereochemistry, distinct hydroxylation pattern, and characterized biosynthetic pathway make it a viable scaffold for semi-synthetic optimization. Researchers aiming to improve anti-MRSA potency through targeted chemical modification of the decalin core may prefer fusarielin B as a starting material due to its broader native spectrum (including Gram-negative activity) and the availability of structural data for rational design [4].

Application
Selection Property
Validation Focus
Broad-spectrum antimicrobial screening
Antimicrobial spectrum breadth (Gram-negative/mycobacterial)
Gram-negative and mycobacterial susceptibility endpoints
Cytotoxicity assay reference compound
Low-activity cytotoxicity context
Cell-model viability endpoint review
OSMAC fermentation research
Production-condition dependency (juice supplementation)
Fermentation induction validation and metabolite profiling
Anti-MRSA derivatization scaffold
Decalin-core stereochemistry and hydroxylation pattern
Structure-activity relationship (SAR) for Gram-positive activity
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